molecular formula C13H18O2 B187065 Adamantan-1-yl acrylate CAS No. 121601-93-2

Adamantan-1-yl acrylate

Cat. No.: B187065
CAS No.: 121601-93-2
M. Wt: 206.28 g/mol
InChI Key: PHPRWKJDGHSJMI-UHFFFAOYSA-N
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Description

Adamantan-1-yl acrylate, also known as acrylic acid adamantan-1-yl ester, is an organic compound characterized by the presence of an adamantane moiety attached to an acrylate group. This compound is notable for its unique structure, which combines the rigidity and stability of the adamantane core with the reactivity of the acrylate group. It is commonly used in the synthesis of polymers and other advanced materials due to its distinctive properties.

Scientific Research Applications

Adamantan-1-yl acrylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a monomer in the synthesis of advanced polymers with enhanced thermal and mechanical properties.

    Biology: Investigated for its potential use in drug delivery systems due to the stability and rigidity of the adamantane core.

    Medicine: Explored for its potential in the development of antiviral and anticancer agents.

    Industry: Utilized in the production of high-performance coatings, adhesives, and resins.

Future Directions

Adamantan-1-yl acrylate, due to its unique properties, has potential applications in the field of drug delivery systems and surface recognition . Its high reactivity and the ability to form various functional adamantane derivatives make it a promising candidate for future research and development .

Biochemical Analysis

Biochemical Properties

Additionally, adamantan-1-yl acrylate can interact with other biomolecules such as cyclodextrins and dendrimers. These interactions are primarily driven by the hydrophobic nature of the adamantane moiety, which allows it to embed itself within the hydrophobic cavities of these biomolecules, enhancing their stability and functionality .

Cellular Effects

Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes. For example, it can inhibit the activity of certain enzymes involved in glycolysis, leading to a decrease in the production of ATP and other metabolic intermediates .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. At the molecular level, this compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it can inhibit the activity of enzymes involved in DNA replication by binding to their active sites and preventing the binding of their natural substrates. This inhibition can lead to a decrease in DNA synthesis and cell proliferation .

Temporal Effects in Laboratory Settings

Long-term studies have shown that the presence of this compound can have lasting effects on cellular function. For example, prolonged exposure to this compound can result in persistent changes in gene expression and cellular metabolism, which may have implications for its use in therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can enhance certain cellular functions, such as cell proliferation and differentiation. At high doses, it can exhibit toxic effects, leading to cell death and tissue damage. These toxic effects are often associated with the inhibition of critical enzymes and the disruption of cellular homeostasis .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. One of the key pathways is the ester hydrolysis pathway, where this compound is hydrolyzed by esterases to produce adamantan-1-ol and acrylic acid. These metabolites can further participate in other metabolic reactions, influencing metabolic flux and metabolite levels within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, this compound can be transported across cell membranes by ABC transporters, which facilitate its uptake into the cell. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It is often localized to the endoplasmic reticulum (ER) and Golgi apparatus, where it can participate in the synthesis and modification of proteins and lipids. The localization of this compound to these organelles is facilitated by targeting signals and post-translational modifications that direct it to specific compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Adamantan-1-yl acrylate can be synthesized through the esterification of adamantan-1-ol with acrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of stabilizers such as butylated hydroxytoluene (BHT) is common to prevent polymerization during storage and handling. The product is typically purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Adamantan-1-yl acrylate undergoes various chemical reactions, including:

    Polymerization: The acrylate group readily participates in free radical polymerization, leading to the formation of polymers with unique properties.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form adamantan-1-ol and acrylic acid.

    Addition Reactions: The double bond in the acrylate group can undergo addition reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions:

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are employed.

    Addition Reactions: Reagents such as hydrogen bromide or bromine can be used for addition across the double bond.

Major Products:

    Polymerization: Polymers with adamantane moieties incorporated into the backbone.

    Hydrolysis: Adamantan-1-ol and acrylic acid.

    Addition Reactions: Various substituted adamantane derivatives.

Comparison with Similar Compounds

    Adamantane: The parent hydrocarbon, known for its stability and diamond-like structure.

    Adamantan-1-ol: The alcohol derivative, used as an intermediate in the synthesis of various adamantane-based compounds.

    Adamantan-1-yl methacrylate: Similar to adamantan-1-yl acrylate but with a methacrylate group, offering different reactivity and polymerization characteristics.

Uniqueness: this compound is unique due to the combination of the adamantane core and the acrylate group. This combination imparts both stability and reactivity, making it a versatile compound for various applications. Its ability to undergo polymerization and addition reactions while maintaining the rigidity of the adamantane moiety sets it apart from other similar compounds.

Properties

IUPAC Name

1-adamantyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-2-12(14)15-13-6-9-3-10(7-13)5-11(4-9)8-13/h2,9-11H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPRWKJDGHSJMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80464368
Record name 1-ADAMANTYL ACRYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121601-93-2
Record name 1-ADAMANTYL ACRYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adamantan-1-yl Acrylate (stabilized with BHT)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-Adamantanol and acrylic acid chloride were subjected to desalting reaction by using a basic catalyst to obtain adamantyl acrylate (Compound (III-h)).
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Synthesis routes and methods II

Procedure details

Adamantyl acrylate is synthesized by the method described in JP-2001-106650-A. That is, 86.4 g (513 mmol) of 1,3-adamantane diol containing sodium in an amount of 0.05% by weight, 400 ml of toluene, 400 ml of n-octane, 108 g (1,500 mmol) of acrylic acid, 1.23 g of strong sulfuric acid, and 0.37 g p-methoxyphenol are placed in a separable flask equipped with a stirrer, a thermometer, a Dean-Stark water separator, a Dimroth condenser, an air introduction tube, and a separating valve provided on the bottom side. Reaction is conducted for five hours in a reflux state at 112° C. while inspiring a small amount of air to the flask. During the reaction, produced water is removed by using the Dean-Stark water separator. The reaction liquid is cooled down to room temperature followed by filtration of insoluble matters. 840 g of 5% by weight sodium hydroxide solution is admixed and separated. Thereafter, the organic phase is washed with 400 ml of water six times. The organic phase is condensed with a reduced pressure, filtered, and dried to obtain 83.8 g of adamantyl acrylate of white powder.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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